5-Chloro-2-(chloromethyl)-1,3-difluorobenzene
CAS No.: 1337606-51-5
Cat. No.: VC4078990
Molecular Formula: C7H4Cl2F2
Molecular Weight: 197.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337606-51-5 |
|---|---|
| Molecular Formula | C7H4Cl2F2 |
| Molecular Weight | 197.01 |
| IUPAC Name | 5-chloro-2-(chloromethyl)-1,3-difluorobenzene |
| Standard InChI | InChI=1S/C7H4Cl2F2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
| Standard InChI Key | DRNPQCTYIODHHO-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)CCl)F)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1F)CCl)F)Cl |
Introduction
5-Chloro-2-(chloromethyl)-1,3-difluorobenzene is an aromatic compound that features a benzene ring substituted with chlorine, fluorine, and a chloromethyl group. Its molecular formula is C7H4Cl2F2, and it has a molecular weight of approximately 162.56 g/mol . This compound is of interest in organic synthesis and medicinal chemistry due to its unique arrangement of halogens and potential reactivity profile.
Comparison with Similar Compounds
Similar compounds, such as 1-Chloro-2-(chloromethyl)-3-fluorobenzene and 2-Chloro-1,3-difluorobenzene, have different substitution patterns and reactivity profiles. The unique arrangement of halogens in 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene makes it particularly interesting for targeted synthetic applications and biological studies.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-2-(chloromethyl)-1,3-difluorobenzene | C7H4Cl2F2 | Chloromethyl and difluorinated groups |
| 1-Chloro-2-(chloromethyl)-3-fluorobenzene | C7H5Cl2F | Different substitution pattern |
| 2-Chloro-1,3-difluorobenzene | C6H3ClF2 | Lacks chloromethyl group |
Safety and Handling
5-Chloro-2-(chloromethyl)-1,3-difluorobenzene is classified with hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and respiratory tract irritation. It should be handled with caution, and appropriate protective measures should be taken during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume